molecular formula C13H8F2O3 B6398715 5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% CAS No. 1261956-16-4

5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6398715
CAS RN: 1261956-16-4
M. Wt: 250.20 g/mol
InChI Key: FYEFCUDWPCARMP-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, or 5-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid 95% (5-F2HPA 95%), is a fluorinated organic compound that is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless crystalline solid with a melting point of 175-177°C and a boiling point of 300°C. 5-F2HPA 95% is soluble in water, ethanol, and ethyl acetate, and is stable in air.

Mechanism of Action

The mechanism of action of 5-F2HPA 95% is not completely understood, but it is believed to involve the inhibition of certain enzymes. Specifically, 5-F2HPA 95% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, 5-F2HPA 95% has been shown to inhibit the activity of tyrosine kinase, an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F2HPA 95% are not fully understood, but it is believed to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 5-F2HPA 95% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and tyrosine kinase, two enzymes involved in inflammation and tumor growth, respectively. Furthermore, 5-F2HPA 95% has been shown to increase the activity of superoxide dismutase (SOD), an enzyme involved in the scavenging of free radicals.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-F2HPA 95% in laboratory experiments is its high purity and stability in air. In addition, 5-F2HPA 95% is soluble in water, ethanol, and ethyl acetate, which makes it easy to use in a variety of laboratory experiments. However, the main limitation of 5-F2HPA 95% is its high cost, which can make it difficult to obtain in large quantities.

Future Directions

The future of 5-F2HPA 95% is promising. It has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has potential applications in the treatment of various diseases, including cancer, HIV/AIDS, and Alzheimer’s disease. Furthermore, 5-F2HPA 95% has potential applications in the synthesis of polymers and in the inhibition of enzyme activity. Finally, 5-F2HPA 95% may have potential applications in the development of new drugs and therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-F2HPA 95% is typically achieved via a two-step process involving the reaction of 5-fluoro-2-chlorobenzoic acid with 3-fluoro-4-hydroxybenzaldehyde. In the first step, 5-fluoro-2-chlorobenzoic acid is reacted with 3-fluoro-4-hydroxybenzaldehyde in aqueous acetic acid at a temperature of 120-140°C. The reaction produces 5-fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, which is then isolated and purified by recrystallization.

Scientific Research Applications

5-F2HPA 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of pharmaceuticals for the treatment of various diseases, including cancer, HIV/AIDS, and Alzheimer’s disease. In addition, 5-F2HPA 95% has been used as a catalyst in the synthesis of polymers and as an inhibitor of enzyme activity.

properties

IUPAC Name

5-fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-3-9(10(6-8)13(17)18)7-1-4-12(16)11(15)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEFCUDWPCARMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689359
Record name 3',4-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261956-16-4
Record name 3',4-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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